
2-Hydroxy-1,3-diphenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C15H12O3 It is known for its unique structure, which includes a hydroxyl group and two phenyl groups attached to a propane-1,3-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-diphenylpropane-1,3-dione typically involves the condensation of ethyl benzoate with acetophenone. This reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through a Claisen condensation mechanism . The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to achieve a good yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Diketone derivatives.
Reduction: 2-Hydroxy-1,3-diphenylpropan-1-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Hydroxy-1,3-diphenylpropane-1,3-dione exerts its effects is primarily through its ability to participate in redox reactions. The hydroxyl group can donate or accept electrons, making it a versatile intermediate in various chemical processes. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione): Similar in structure but lacks the hydroxyl group, making it less reactive in certain redox reactions.
1,3-Diphenylpropane-1,3-dione: Another similar compound, but with different reactivity due to the absence of the hydroxyl group.
Uniqueness: 2-Hydroxy-1,3-diphenylpropane-1,3-dione is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows it to participate in a broader range of chemical reactions. This makes it a valuable compound in both synthetic and biological applications.
Eigenschaften
CAS-Nummer |
4720-56-3 |
|---|---|
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-hydroxy-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H12O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,15,18H |
InChI-Schlüssel |
SPSVHTNOLQKTGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


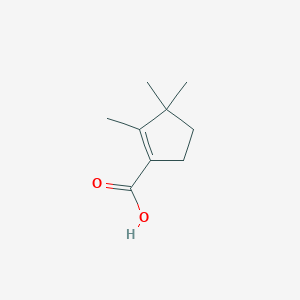
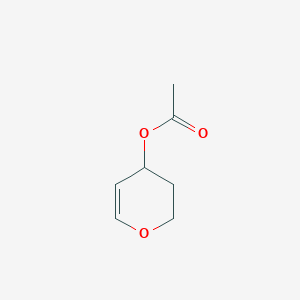
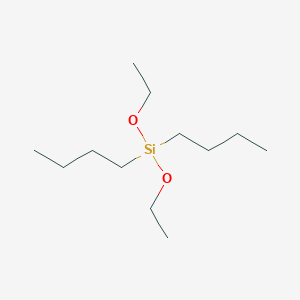

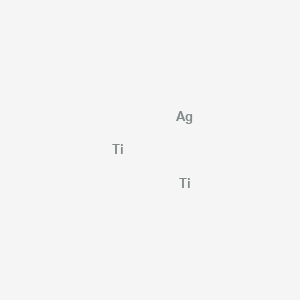

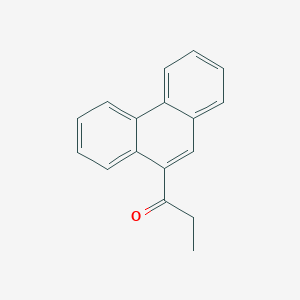
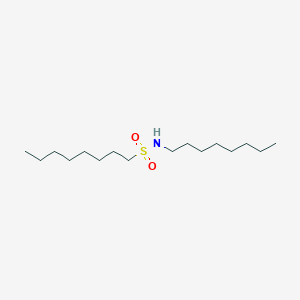
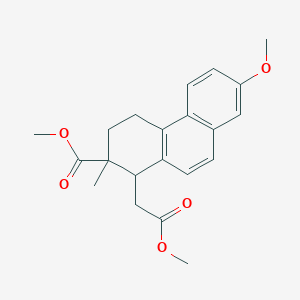
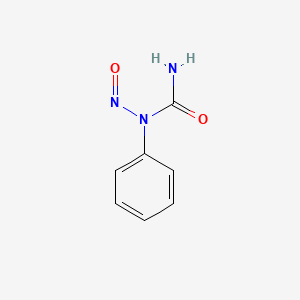
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
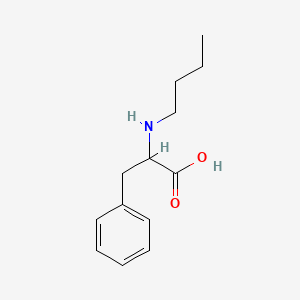

![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
